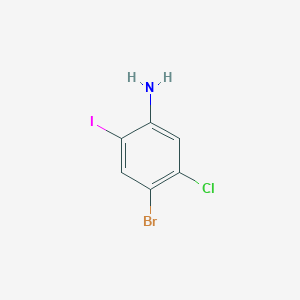

4-Bromo-5-chloro-2-iodoaniline

Description

4-Bromo-5-chloro-2-iodoaniline (CAS: 1426566-89-3; Molecular formula: C₆H₄BrClIN; Molecular weight: 332.36 g/mol) is a halogenated aniline derivative characterized by bromo, chloro, and iodo substituents at positions 4, 5, and 2 of the benzene ring, respectively. This compound is synthesized via column chromatography (EtOAc/hexanes gradient), yielding ~55% purity alongside its positional isomer, 4-bromo-3-chloro-2-iodoaniline . Its crystalline structure and halogen-rich composition make it a valuable intermediate in organic synthesis, particularly for fluorescent materials and pharmaceuticals. The compound requires storage in dark, dry conditions due to sensitivity to light and moisture, with hazard warnings for toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name |

4-bromo-5-chloro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEOLVOXRNOYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the sequential halogenation of aniline derivatives. For instance:

Nitration and Reduction: Aniline can be nitrated to form nitroaniline, which is then reduced to form the corresponding amine.

Halogenation: The amine undergoes halogenation reactions to introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents like bromine, chlorine gas, and iodine monochloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Using large reactors where the sequential addition of halogens is carefully controlled.

Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-iodoaniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form more complex amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents such as bromine or iodine monochloride.

Oxidation: Agents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Major Products:

Substituted Anilines: Depending on the substituents introduced.

Biaryl Compounds: Through coupling reactions.

Scientific Research Applications

4-Bromo-5-chloro-2-iodoaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-iodoaniline depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. In biological systems, its effects are mediated through interactions with enzymes, receptors, or other molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Key Compounds:

4-Bromo-3-chloro-2-iodoaniline (A1)

- Structural Difference : Chloro at position 3 instead of 3.

- Synthesis : Co-produced with the target compound (3:2 ratio) but exhibits lower yield (38%) .

- Applications : Used in subsequent synthetic steps, though its reactivity may differ due to altered substituent positioning.

5-Bromo-4-chloro-2-iodoaniline (CAS: 1263376-97-1)

- Structural Difference : Bromo and chloro swapped (positions 5 and 4).

- Properties : Similar molecular weight (332.36 g/mol) but distinct electronic effects due to substituent arrangement .

4-Bromo-5-fluoro-2-iodoaniline (CAS: 1219741-79-3) Structural Difference: Fluoro replaces chloro at position 4.

Alkyl and Alkoxy Derivatives

4-Bromo-5-chloro-2-methylaniline (CAS: 30273-47-3) Structural Difference: Methyl group replaces iodine at position 2. Properties: Lower molecular weight (220.49 g/mol), reduced steric hindrance, and increased solubility in non-polar solvents .

4-Bromo-2-butoxy-5-chloroaniline (CAS: 1400644-46-3)

- Structural Difference : Butoxy group replaces iodine at position 2.

- Properties : Higher molecular weight (278.57 g/mol) and enhanced polarity due to the oxygen atom, improving solubility in polar aprotic solvents .

Halogen-Swapped Analogues

3-Bromo-5-fluoro-4-iodoaniline (CAS: 2090537-38-3)

- Structural Difference : Bromo at position 3 and fluoro at 5.

- Applications : Used in high-throughput drug discovery due to balanced electronic and steric profiles .

4-Bromo-2-chloroaniline (CAS: 95-69-2)

- Structural Difference : Lacks iodine and has chloro at position 4.

- Properties : Simpler structure (MW: 176.45 g/mol) with reduced thermal stability compared to iodinated derivatives .

Comparative Data Table

Research Findings and Trends

- Reactivity : Iodine’s large atomic radius in this compound facilitates nucleophilic aromatic substitution, whereas methyl or butoxy derivatives favor electrophilic reactions .

- Thermal Stability : Trihalogenated derivatives exhibit lower melting points compared to dihalogenated analogues due to disrupted molecular packing .

- Toxicity : Iodinated anilines generally show higher acute toxicity (e.g., H319 for eye irritation) compared to methyl or alkoxy variants .

Biological Activity

4-Bromo-5-chloro-2-iodoaniline is an aromatic amine with the molecular formula C₆H₄BrClIN. Its unique structure, characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, positions it as a compound of interest in various biological and chemical research fields. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: 332.36 g/mol

Melting Point: 68 to 72 °C

Appearance: Grey to purple powder

This compound is categorized as an aromatic amine, which influences its reactivity and interactions with biological molecules.

This compound participates in various biochemical reactions, primarily through electrophilic aromatic substitution due to the activating nature of the amino group. The presence of halogen substituents can modulate its reactivity, making it suitable for further chemical transformations.

Types of Reactions

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles or electrophiles.

- Oxidation and Reduction : The amino group can be oxidized to form nitro compounds or reduced to yield more complex amines.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds.

Biological Activity

Research into the biological activity of this compound highlights its potential in several therapeutic areas:

Antimicrobial Activity

Studies have shown that halogenated anilines possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. The introduction of halogens typically enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial effectiveness.

Anticancer Properties

Recent investigations suggest that this compound may exhibit anticancer activity. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms. The halogen substituents may play a critical role in modulating cellular signaling pathways associated with cancer progression .

Case Studies

Several case studies provide insights into the biological applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay was used to measure cell viability.

- Results : A dose-dependent decrease in cell viability was observed, suggesting potential use as an anticancer agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-iodoaniline | Bromine and iodine at different positions | Moderate antimicrobial activity |

| 5-Chloro-2-iodoaniline | Chlorine and iodine | Low cytotoxicity |

| 2-Chloro-4-iodoaniline | Chlorine and iodine | Limited antimicrobial effects |

The specific arrangement of halogens in this compound enhances its reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.